1,5-Naphthyridine-4,8-diol
Overview
Description
1,5-Naphthyridine-4,8-diol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a bicyclic structure consisting of two fused pyridine rings with hydroxyl groups at the 4 and 8 positions. The presence of nitrogen atoms in the ring system imparts unique chemical properties, making it an important compound in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Naphthyridines, a class of compounds to which 1,5-naphthyridine-4,8-diol belongs, have been found to exhibit a wide variety of biological activities . They have been associated with antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Given the wide range of biological activities exhibited by naphthyridines, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Naphthyridines have been associated with a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1,5-Naphthyridine-4,8-diol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with metal ions, which can influence its reactivity and biological activity . The compound’s ability to interact with nucleophilic and electrophilic reagents further underscores its versatility in biochemical processes . Additionally, this compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways and cellular functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been reported to exhibit cytotoxic activity against various tumor cell lines, including murine colon carcinoma and murine mammary carcinoma . This cytotoxicity is likely due to its ability to interfere with cell signaling pathways and gene expression. Furthermore, this compound can influence cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . The compound’s ability to form metal complexes also plays a role in its biological activity, as these complexes can inhibit or activate enzymes involved in critical biochemical pathways . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-tumor activity . At higher doses, it can induce toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and biological activity . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels within cells . These interactions are critical for understanding the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transport proteins can influence its bioavailability and efficacy in various biological contexts .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridine-4,8-diol can be synthesized through various synthetic routes. One common method involves the cyclization of substituted 3-aminopyridine compounds with glycerol using catalysts such as iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate . Another approach is the Friedländer reaction, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial for efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-4,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form complex structures.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides are used under basic or acidic conditions.
Cross-Coupling: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, substituted naphthyridines, and complex heterocyclic structures.
Scientific Research Applications
1,5-Naphthyridine-4,8-diol has a wide range of scientific research applications:
Comparison with Similar Compounds
1,5-Naphthyridine-4,8-diol can be compared with other similar compounds, such as:
1,8-Naphthyridine: This isomer has nitrogen atoms at the 1 and 8 positions and exhibits different chemical properties and biological activities.
Fused 1,5-Naphthyridines: These compounds have additional fused rings, which can enhance their biological activity and chemical stability.
Quinoline and Isoquinoline: These compounds have a similar bicyclic structure but differ in the position of nitrogen atoms, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of hydroxyl groups, which contribute to its diverse reactivity and wide range of applications.
Properties
IUPAC Name |
1,5-dihydro-1,5-naphthyridine-4,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-3-9-8-6(12)2-4-10-7(5)8/h1-4H,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFGQHDKDFDJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492599 | |
Record name | 1,5-Dihydro-1,5-naphthyridine-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28312-61-0 | |
Record name | 1,5-Dihydro-1,5-naphthyridine-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.